molecular formula C11H15NO4S B7547848 Methyl 3-(dimethylsulfamoyl)-4-methylbenzoate

Methyl 3-(dimethylsulfamoyl)-4-methylbenzoate

Cat. No. B7547848
M. Wt: 257.31 g/mol
InChI Key: ACPNWSNIAMKKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(dimethylsulfamoyl)-4-methylbenzoate is a chemical compound that is widely used in scientific research. It is a member of the benzoate ester family and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Methyl 3-(dimethylsulfamoyl)-4-methylbenzoate involves the inhibition of carbonic anhydrases by binding to the active site of the enzyme. This results in the disruption of the normal function of the enzyme, leading to a decrease in pH regulation in the body. The compound has also been found to have anti-inflammatory and anti-tumor properties, which may be related to its inhibition of carbonic anhydrases.
Biochemical and Physiological Effects:
Methyl 3-(dimethylsulfamoyl)-4-methylbenzoate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. The compound has also been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 3-(dimethylsulfamoyl)-4-methylbenzoate in lab experiments is its high potency as an inhibitor of carbonic anhydrases. This allows researchers to use lower concentrations of the compound, which may reduce the risk of toxicity. However, the compound may have off-target effects on other enzymes, which may complicate the interpretation of results. In addition, the synthesis of the compound can be challenging and time-consuming, which may limit its availability for some researchers.

Future Directions

For the study of Methyl 3-(dimethylsulfamoyl)-4-methylbenzoate include the development of new derivatives and investigation of its therapeutic potential for various diseases.

Synthesis Methods

The synthesis of Methyl 3-(dimethylsulfamoyl)-4-methylbenzoate involves the reaction of 3-hydroxy-4-methylbenzoic acid with dimethylsulfamide in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with methanol to obtain the final compound. This synthesis method has been used successfully in many research laboratories and has been optimized to produce high yields of the compound.

Scientific Research Applications

Methyl 3-(dimethylsulfamoyl)-4-methylbenzoate has been widely used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of several enzymes, including carbonic anhydrases, which are involved in the regulation of pH in the body. This compound has also been used to study the role of these enzymes in cancer and other diseases.

properties

IUPAC Name

methyl 3-(dimethylsulfamoyl)-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8-5-6-9(11(13)16-4)7-10(8)17(14,15)12(2)3/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPNWSNIAMKKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(dimethylsulfamoyl)-4-methylbenzoate

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